molecular formula C11H8ClN B8785613 2-(2-Chlorophenyl)pyridine CAS No. 4381-32-2

2-(2-Chlorophenyl)pyridine

Cat. No.: B8785613
CAS No.: 4381-32-2
M. Wt: 189.64 g/mol
InChI Key: FRYZFIKPCCCDCD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a 2-chlorophenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and the planar aromatic system. The compound is pivotal in medicinal chemistry and materials science, serving as a precursor for pharmaceuticals, ligands in coordination chemistry, and intermediates in organic synthesis .

Key structural attributes include:

  • Molecular Formula: C₁₁H₈ClN
  • Molecular Weight: 189.64 g/mol
  • Electrophilic Sites: The chlorine atom at the ortho position of the phenyl ring enhances electrophilic substitution reactivity, while the pyridine nitrogen directs regioselectivity in further functionalization .

In pharmaceutical contexts, derivatives of this compound are explored for their bioactivity. For example, clopidogrel bisulfate—a thienopyridine antiplatelet drug—yields this compound-related metabolites during degradation, underscoring its metabolic relevance .

Properties

CAS No.

4381-32-2

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

2-(2-chlorophenyl)pyridine

InChI

InChI=1S/C11H8ClN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H

InChI Key

FRYZFIKPCCCDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position Melting Point (°C) Key Functional Groups
2-(2-Chlorophenyl)pyridine C₁₁H₈ClN 189.64 2-position (pyridine) 268–287* Chlorophenyl, pyridine N
4-Chloro-2-(2-fluorophenyl)pyridine C₁₁H₇ClFN 231.63 2,4-positions N/A Chlorine, fluorine
2-(3-Chlorophenyl)pyridine C₁₁H₈ClN 189.64 3-position (phenyl) N/A Chlorophenyl meta-substituted
PAK-104P† C₂₉H₃₄ClN₃O₆P 620.02 Complex substituents N/A Phosphorinan, nitrophenyl

*Melting point data from structurally related derivatives in .
†PAK-104P: A pyridine analogue with potent multidrug resistance-reversing activity .

Electronic Effects :

  • Chlorine vs. Fluorine: Fluorine’s higher electronegativity (4.0 vs.
  • Substituent Position : 2-(3-Chlorophenyl)pyridine exhibits reduced steric hindrance compared to the ortho-substituted analogue, altering pharmacokinetic profiles .

Table 2: Pharmacological Profiles of Pyridine Analogues

Compound Biological Activity Mechanism of Action Efficacy vs. Controls
This compound Intermediate in antiplatelet drug synthesis Metabolic precursor to active agents N/A (precursor role)
PAK-104P Multidrug resistance reversal in cancer P-glycoprotein inhibition >10-fold vinblastine accumulation†
Clopidogrel Bisulfate Antiplatelet agent ADP receptor antagonism Clinically validated efficacy
2-(2-Fluorophenyl)pyridine Calcium channel modulation Reduced Ca²⁺ blocking vs. dihydropyridines Lower toxicity, moderate efficacy

†PAK-104P at 5 µM outperformed verapamil (2-fold increase) in reversing drug resistance in KB-C2 cells .

Key Findings :

  • Multidrug Resistance (MDR) Reversal : Pyridine analogues like PAK-104P exhibit superior MDR reversal compared to dihydropyridines, attributed to reduced calcium channel-blocking activity and enhanced P-glycoprotein inhibition .
  • Metabolic Stability : Chlorophenyl derivatives demonstrate higher metabolic stability than fluorophenyl analogues due to chlorine’s lower susceptibility to oxidative cleavage .

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